6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Oncology: Apoptosis Induction in Leukemia Cells
This compound has shown promising results in inducing apoptosis in various leukemia cell lines at nanomolar concentrations . It has been tested against acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells. The optimization of the structure-activity relationship led to significant cytotoxic potential, making it a potential candidate for leukemia therapy.
Drug Discovery: Antitumor Activity
In the realm of drug discovery, the unique structure of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide allows for its exploration as an antitumor agent . The compound’s ability to affect cell viability and induce apoptosis in cancer cells provides a pathway for the development of new therapeutic agents targeting various forms of cancer.
Material Science: Chemical Synthesis
While specific applications in material science are not detailed in the search results, the compound’s versatile chemical structure suggests potential use in the synthesis of new materials. Its reactivity could be harnessed to create novel polymers or coatings with unique properties.
Catalysis: Reaction Acceleration
The compound’s structure implies potential utility in catalysis, possibly acting as a catalyst or a part of a catalytic system to accelerate chemical reactions. This could be particularly useful in industrial processes where efficiency and selectivity are paramount.
Toxicogenomics: Gene Expression Studies
A toxicogenomic study of a related compound, DU385, revealed altered expression of sixteen genes in the most sensitive MV-4-11 cells . This suggests that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could be used to study gene expression changes in response to drug treatment, providing insights into the mechanisms of action and potential side effects.
Pharmacology: Optimization of Therapeutics
The compound’s efficacy against various cancer cell lines indicates its potential for optimization as a therapeutic agent . By studying its pharmacokinetics and pharmacodynamics, researchers can develop more effective and targeted treatments for cancer.
Computational Chemistry: Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to predict its interaction with biological targets . This is crucial in the early stages of drug development to identify promising leads for further investigation.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .
Mode of Action
It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .
Result of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities .
properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSTIBSGCBDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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